molecular formula C3H2ClF5O2 B3034664 Chloropentafluoroacetone monohydrate CAS No. 2036-62-6

Chloropentafluoroacetone monohydrate

Cat. No.: B3034664
CAS No.: 2036-62-6
M. Wt: 200.49 g/mol
InChI Key: CMMNKPFHVMVGQH-UHFFFAOYSA-N
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Description

Chloropentafluoroacetone monohydrate (CPFA) is a synthetic compound that has been utilized in a variety of scientific research applications. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Fluorination of Organic Compounds

  • Research by (Rây, Sarkar, & Rây, 1933) explored the preparation of monofluoracetone, a process related to chloropentafluoroacetone. The study highlights the impact of fluorine substitution on the boiling points of organic compounds.

Fluorescence and Phosphorescence Studies

  • Investigations into the fluorescence and phosphorescence of chloropentafluoroacetone have been conducted. For instance, (Samant & Yarwood, 1970) and (Samant & Yarwood, 1970) studied its fluorescence and phosphorescence properties, respectively, revealing insights into the energy states and lifetimes of the compound.

Photolysis Studies

  • The photolysis of chloropentafluoroacetone has been examined by (Majer, Olavesen, & Robb, 1969), revealing details about its breakdown and the formation of various halogenated compounds under specific conditions.

Synthesis of Antiinflammatory Compounds

  • Chloropentafluoroacetone has been used in the synthesis of novel antiinflammatory compounds, as discussed by (Middleton & Bingham, 1983). This research highlights its role as a source of the trifluoromethyl group in pharmaceutical chemistry.

Gas Chromatography Applications

  • The compound has also been utilized in gas chromatographic methods. (Hušek, 1982) describes its use in analyzing protein amino acids, demonstrating its utility in biochemical analysis.

NMR Spectroscopy

  • Chloropentafluoroacetone has been a subject of study in nuclear magnetic resonance (NMR) spectroscopy. (Abel, Cooper, Goodfellow, & Rest, 1969) investigated its interaction with other compounds, shedding light on its chemical behavior and properties.

Safety and Hazards

Chloropentafluoroacetone monohydrate is classified as acutely toxic, both orally (Category 3) and dermally (Category 3) . It is toxic if swallowed and in contact with skin . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

1-chloro-1,1,3,3,3-pentafluoropropan-2-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3ClF5O.H2O/c4-2(5,6)1(10)3(7,8)9;/h;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMNKPFHVMVGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)C(F)(F)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClF5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6984-99-2, 2036-62-6
Record name Chloropentafluoroacetone Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2036-62-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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